molecular formula C26H22N2O5S B13378192 [2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate

[2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate

Cat. No.: B13378192
M. Wt: 474.5 g/mol
InChI Key: SZXIZLKIGVYECF-HAHDFKILSA-N
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Description

[2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a methoxy group, and a benzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the use of Schiff bases reduction routes, where intermediates are synthesized and then reduced using reagents like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and recrystallization are often employed to purify the final product. The use of advanced analytical methods like NMR spectroscopy and X-ray diffraction helps in confirming the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Catalysts like palladium or reagents like halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of Schiff bases typically yields secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

What sets [2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate apart is its unique combination of functional groups and the presence of the thiazole ring. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H22N2O5S

Molecular Weight

474.5 g/mol

IUPAC Name

[2-methoxy-5-[(Z)-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C26H22N2O5S/c1-16-4-7-18(8-5-16)25(30)33-22-14-17(6-13-21(22)32-3)15-23-24(29)28-26(34-23)27-19-9-11-20(31-2)12-10-19/h4-15H,1-3H3,(H,27,28,29)/b23-15-

InChI Key

SZXIZLKIGVYECF-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)OC)S3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)OC)S3)OC

Origin of Product

United States

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